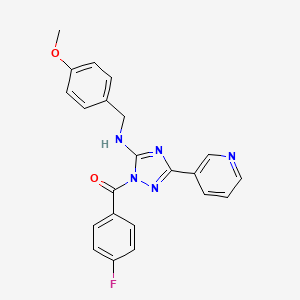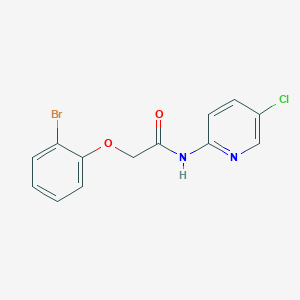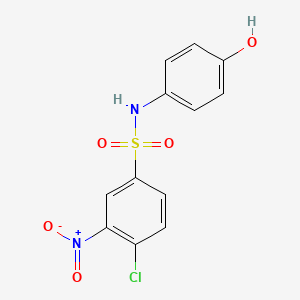
1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole derivative that has been synthesized through a multistep process. The compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. The compound has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to have minimal toxicity in normal cells. It has been shown to selectively target cancer cells, leading to minimal side effects. The compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
The advantages of using 1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments include its selective targeting of cancer cells, minimal toxicity in normal cells, and its ability to inhibit tumor growth. The limitations of using the compound include its complex synthesis method and its limited availability.
未来方向
For research on 1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine include the development of more efficient synthesis methods to increase its availability. Further studies are needed to determine the optimal dosage and treatment regimens for the compound. The compound could also be used in combination with other chemotherapy drugs to improve its efficacy. Additionally, further studies are needed to determine the long-term effects of the compound on normal cells.
合成方法
The synthesis of 1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves a multistep process. The first step involves the reaction of 4-fluorobenzoyl chloride with 4-methoxybenzylamine to form 4-(4-methoxybenzylamino)benzoyl chloride. This intermediate is then reacted with 3-pyridinylboronic acid in the presence of a palladium catalyst to form 4-(4-methoxybenzylamino)-1-(3-pyridinyl)benzoyl chloride. The final step involves the reaction of this intermediate with sodium azide and copper sulfate to form the desired compound.
科学研究应用
1-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown promising results in scientific research applications, particularly in the field of cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells.
属性
IUPAC Name |
(4-fluorophenyl)-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-10-4-15(5-11-19)13-25-22-26-20(17-3-2-12-24-14-17)27-28(22)21(29)16-6-8-18(23)9-7-16/h2-12,14H,13H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGNFPIQYIAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)

![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)


